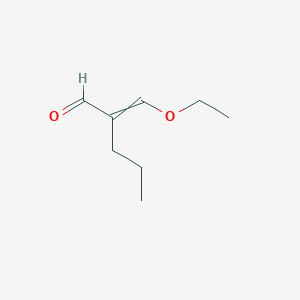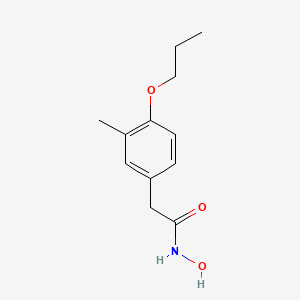
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C12H17NO3. This compound is characterized by the presence of a hydroxy group, a propoxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide typically involves the reaction of 3-methyl-4-propoxyphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amine to the acetamide derivative. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
科学研究应用
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The propoxy group provides hydrophobic interactions that enhance the binding affinity of the compound to its target.
相似化合物的比较
Similar Compounds
- N-hydroxy-2-(4-methoxyphenyl)acetamide
- N-hydroxy-2-(3-chlorophenyl)acetamide
- N-hydroxy-2-(4-fluorophenyl)acetamide
Uniqueness
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrophobic interactions, making it a valuable molecule in various applications.
属性
CAS 编号 |
23142-39-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-hydroxy-2-(3-methyl-4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-3-6-16-11-5-4-10(7-9(11)2)8-12(14)13-15/h4-5,7,15H,3,6,8H2,1-2H3,(H,13,14) |
InChI 键 |
OXTGYDWQGFWOBE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

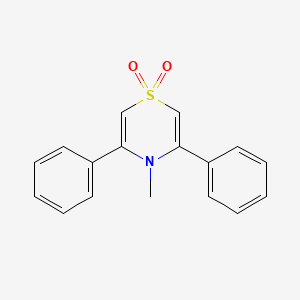

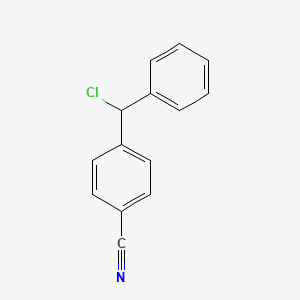
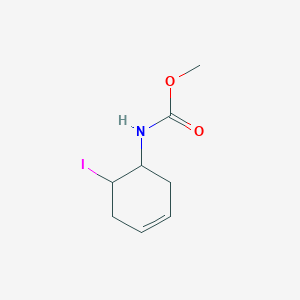

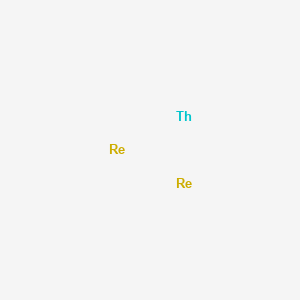
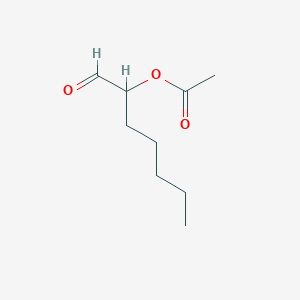

![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
